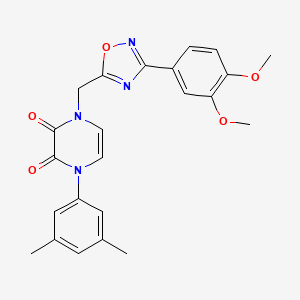

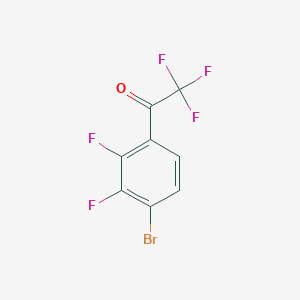

![molecular formula C20H20ClNO4 B2774303 N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 2319877-35-3](/img/structure/B2774303.png)

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is an amide derivative containing furan rings and a chlorophenoxy group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Amides are a type of functional group consisting of a carbonyl group linked to a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as N-(Furan-2-ylmethyl)furan-2-carboxamide, have been synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Antiprotozoal Activity

Studies have focused on the synthesis of substituted furans and their antiprotozoal activities. For instance, 2,5-bis(4-guanylphenyl)furans and related analogues have been synthesized and evaluated for their antimalarial and antitrypanosomal activities. While these compounds did not exhibit significant antimalarial activities, several showed high activity against Trypanosoma rhodesiense, indicating potential as antiprotozoal agents (Das & Boykin, 1977).

DNA-binding Affinity

Research on furamidine, a dicationic minor groove binding drug with structural similarities to antitrypanosomal drugs, showed enhanced DNA-binding affinity. This property is critical for designing drugs targeting specific DNA sequences and has implications for developing new antiprotozoal therapies (Laughton et al., 1995).

Enzymatic Synthesis of Biobased Polyesters

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters highlights the potential of furan-based compounds in creating novel biobased materials. These materials could offer sustainable alternatives to conventional polymers, with applications ranging from packaging to biomedical devices (Jiang et al., 2014).

Pharmacokinetics and Metabolism

The study of the pharmacokinetics and metabolism of prodrugs like DB289, which is converted to the active antiprotozoal/antifungal drug DB75, sheds light on the oral availability and systemic bioavailability of furan-based compounds. This research is crucial for developing orally administered drugs for diseases like African trypanosomiasis and Pneumocystis carinii pneumonia (Midgley et al., 2007).

Transport and Microsomal Metabolism

Investigations into the transport and metabolism of O-alkoxyamidine prodrugs of furamidine have provided insights into the efficacy of these compounds against Trypanosoma brucei rhodesiense. Understanding these mechanisms is fundamental for optimizing drug delivery and efficacy in vivo (Ansed et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO4/c1-20(2,26-15-9-7-14(21)8-10-15)19(23)22-13-16(17-5-3-11-24-17)18-6-4-12-25-18/h3-12,16H,13H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTGMARDTSUBMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC(C1=CC=CO1)C2=CC=CO2)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methyl-2-nitroanilino)methylene]malononitrile](/img/structure/B2774220.png)

![Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2774222.png)

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2774224.png)

![2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B2774226.png)

![1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]phthalazine](/img/structure/B2774229.png)

![N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2774230.png)

methanone](/img/structure/B2774234.png)

![1-[(2,5-Dimethylphenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2774239.png)